molecular formula C11H15NO2 B1215814 Exepanol CAS No. 77416-65-0

Exepanol

Cat. No.: B1215814
CAS No.: 77416-65-0
M. Wt: 193.24 g/mol
InChI Key: JWUPWOYNGNTOKD-WCBMZHEXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Exepanol can be synthesized through a series of organic reactions involving the formation of the benzoxepine ring and subsequent functionalization. The synthesis typically involves:

    Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methylamino group and hydroxyl group at specific positions on the benzoxepine ring.

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, ensuring high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    Selective Functionalization: Using specific reagents to introduce functional groups at desired positions.

    Purification: Techniques such as crystallization and chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Exepanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxepinone derivatives, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Exepanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of benzoxepine derivatives.

    Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic applications.

    Medicine: Explored for its gastrokinetic properties and potential use in treating gastrointestinal disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Exepanol exerts its effects by interacting with specific molecular targets in the gastrointestinal system. It enhances the peristaltic reflex and increases the resting pressure of the lower esophageal sphincter. The exact molecular pathways involved include modulation of neurotransmitter release and interaction with smooth muscle receptors .

Comparison with Similar Compounds

Exepanol is unique among benzoxepine derivatives due to its specific gastrokinetic properties. Similar compounds include:

    Metoclopramide: Another gastrokinetic agent but with a different chemical structure.

    Domperidone: A dopamine antagonist with gastrokinetic effects.

    Cisapride: A prokinetic agent that enhances gastrointestinal motility.

Compared to these compounds, this compound has a distinct mechanism of action and specific applications in gastrointestinal research .

Properties

CAS No.

77416-65-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

InChI

InChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1

InChI Key

JWUPWOYNGNTOKD-WCBMZHEXSA-N

Isomeric SMILES

CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O

SMILES

CNC1CC(C2=CC=CC=C2OC1)O

Canonical SMILES

CNC1CC(C2=CC=CC=C2OC1)O

Synonyms

2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol
exepanol
KC 2450
KC-2450

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium borohydride is added in small portions to a solution of 18.8 g (0.1 mole) 3-methylamino-1-benzoxepin-5-(2H)-one in a mixture of 125 ml dioxane and 125 ml acetic acid cooled in an ice bath. The reaction solution is maintained in a cooled state during the addition of the sodium borohydride (0.4 mole) up to the end of the reaction. The reaction solution is then poured into ice water, made alkaline with sodium carbonate and extracted with dichloromethane. The organic solution is washed with saturated salt solution and dried over sodium sulfate. After removal of the solvent, 16.4 g (85% of the theoretical yield) of racemic-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol is recovered in the form of an oil.
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0.4 mol
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ice water
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Synthesis routes and methods II

Procedure details

To a boiling solution of 80 g (0.5 mole) rac.-3-methylamino-3,4-dihydro-1-benzoxepin-5-(2H)-one in a mixture of 550 ml toluene and 300 ml hexane, 550 ml of a 1 molar solution of lithium-tri-sec.-butylborohydride in tetrahydrofuran are added in drops, so that the solution is maintained boiling. Following the completion of the addition, the mixture is heated to boiling for another hour. After cooling, the mixture is acidified by the drop-wise addition of methanolic hydrochloric acid. The methanol phase is then separated and the toluene/hexane mixture is again extracted with hydrochloric acid in methanol. The extracts are evaporated, taken up with dichloromethane and a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride, dried over sodium sulfate and evaporated to dryness. 67.6 g (70% of the theoretical yield) of rac.-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol are obtained in the form of an oily residue, wherein rac.-cis-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol predominates with 82 parts for 18 parts of rac.-trans-2,3,4,5 -tetrahydro-3-methylamino-1-benzoxepin-5-ol. The compounds may be separated and identified as described hereinabove.
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80 g
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Synthesis routes and methods III

Procedure details

18.8 g (0.1 mole) 3-methylamino-1-benzoxepin-5(2H)-one is stirred with 40 g Raney Nickel in 400 ml ethanol for five hours at an hydrogen pressure of 55 bar. Subsequently, the catalyst is filtered out, the solvent is distilled off and one obtains 7.7 g (40% of the theoretical yield) racemic-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol as an oil. The compound can be further separated as described earlier and further identified.
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